Technical Whitepaper: Synthesis and Characterization of 1,3-Difluoro-5-isopropoxybenzene
Technical Whitepaper: Synthesis and Characterization of 1,3-Difluoro-5-isopropoxybenzene
Executive Summary
1,3-Difluoro-5-isopropoxybenzene is a critical fluorinated aromatic intermediate, primarily utilized in the synthesis of liquid crystalline materials and metabolically stable pharmaceutical candidates. The incorporation of the difluorophenyl moiety enhances lipophilicity and metabolic resistance, while the isopropoxy group provides necessary steric bulk and solubility profiles.
This technical guide outlines a robust, scalable synthesis protocol based on the O-alkylation of 3,5-difluorophenol. Unlike generic procedures, this workflow prioritizes regiocontrol, impurity management, and process safety, designed for researchers requiring high-purity material (>99.5% GC) for downstream applications.
Retrosynthetic Analysis & Strategy
To design the optimal synthetic route, we must consider the electronic nature of the aromatic ring.[1] The 1,3-difluoro substitution pattern creates an electron-deficient ring, which influences both nucleophilic attacks and the acidity of the phenolic proton.
Strategic Disconnections
-
Route A (Recommended): Williamson Ether Synthesis.
-
Disconnection: O–C(sp3) bond.
-
Precursors: 3,5-Difluorophenol + 2-Bromopropane.
-
Rationale: The acidity of 3,5-difluorophenol (
~7.5 vs. 10 for phenol) facilitates easy deprotonation by mild bases (K₂CO₃), minimizing side reactions. This route offers the highest regioselectivity and mildest conditions.
-
-
Route B (Alternative): Nucleophilic Aromatic Substitution (
).-
Disconnection: C(sp2)–O bond.
-
Precursors: 1,3,5-Trifluorobenzene + Potassium Isopropoxide.
-
Rationale: Viable on an industrial scale but requires forcing conditions (high temperature/pressure) and often yields mixtures of mono- and di-substituted products.
-
Pathway Visualization (DOT)
Figure 1: Retrosynthetic strategies comparing the Williamson Ether approach (Route A) and SnAr approach (Route B).
Experimental Protocol: Williamson Ether Synthesis
This protocol is optimized for a 50g scale batch. It utilizes N,N-Dimethylformamide (DMF) as the solvent to enhance the nucleophilicity of the phenoxide anion via cation solvation.
Reagents & Materials
| Reagent | CAS No.[1][2][3][4][5][6][7] | Eq.[6][8][9] | Mass/Vol | Role |
| 3,5-Difluorophenol | 2713-34-0 | 1.0 | 50.0 g | Limiting Reagent |
| 2-Bromopropane | 75-26-3 | 1.5 | 70.8 g | Alkylating Agent |
| Potassium Carbonate | 584-08-7 | 2.0 | 106.0 g | Base (Acid Scavenger) |
| DMF (Anhydrous) | 68-12-2 | - | 250 mL | Solvent |
| Potassium Iodide | 7681-11-0 | 0.1 | 6.4 g | Catalyst (Finkelstein) |
Step-by-Step Methodology
-
Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe. Flush the system with Nitrogen (
). -
Solvation: Charge the flask with 3,5-Difluorophenol (50.0 g) and anhydrous DMF (250 mL). Stir until fully dissolved.
-
Deprotonation: Add Potassium Carbonate (106.0 g) in a single portion. The suspension may warm slightly (exothermic). Add Potassium Iodide (6.4 g) to catalyze the reaction via in-situ generation of the more reactive isopropyl iodide.
-
Addition: Add 2-Bromopropane (70.8 g) dropwise over 30 minutes. Note: 2-Bromopropane is volatile (bp 59°C); ensure the condenser is cooled to 0-5°C.
-
Reaction: Heat the mixture to 60°C and maintain agitation for 6–8 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS. Target <1% remaining phenol.
-
-
Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice Water (1000 mL) to dissolve inorganic salts and precipitate the organic product (or separate the oil).
-
Extract with Ethyl Acetate or MTBE (3 x 200 mL).
-
Wash the combined organic layers with 1M NaOH (100 mL) to remove unreacted phenol, followed by Brine (200 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude material is typically a pale yellow oil.
-
Distillation: Purify via vacuum distillation.
-
Expected Boiling Point: ~75-80°C at 5 mmHg (estimated based on analogs).
-
-
Yield: Expected isolated yield is 85–92%.
-
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis of 1,3-difluoro-5-isopropoxybenzene.
Characterization & Quality Control
The following data represents the expected spectral characteristics for the purified compound.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 6.35 - 6.45 | Multiplet | 3H | Aromatic (H-2, H-4, H-6) | |
| 4.45 - 4.55 | Septet ( | 1H | Isopropyl CH | |
| 1.32 | Doublet ( | 6H | Isopropyl | |
| -110.5 | Triplet (approx) | 2F | Ar-F |
Note: The aromatic protons appear as a complex multiplet due to coupling with two equivalent fluorine atoms (
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 172 m/z -
Base Peak: 130 m/z (Loss of propene via McLafferty rearrangement or simple elimination, characteristic of isopropyl ethers).
Physical Properties
-
Appearance: Colorless clear liquid.[4]
-
Density: ~1.15 g/cm³ (Estimated).
-
Boiling Point: 180-185°C (Atmospheric) / ~80°C (5 mmHg).
Safety & Handling (E-E-A-T)
-
Fluorine Chemistry Hazards: While the difluoro moiety is stable, the starting material (3,5-difluorophenol) is corrosive and toxic.
-
Alkylating Agents: 2-Bromopropane is a secondary alkyl halide and a potential alkylating agent. Use in a fume hood to avoid inhalation.
-
Waste Disposal: Aqueous waste from the workup contains fluoride salts and organic residues. Segregate according to halogenated organic waste protocols.
References
-
Reagentia. (n.d.). 1,3-Difluoro-5-isopropoxybenzene (CAS 1369849-69-3).[2] Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.).[3][8] 3,5-Difluorophenol (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Vanderbilt University. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (Demonstrates reactivity of 3,5-difluoro systems). Retrieved October 26, 2023, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1,3-Difluoro-5-isopropoxybenzene (1 x 5 g) | Reagentia [reagentia.eu]
- 3. 1,3-Difluoro-5-propylbenzene | C9H10F2 | CID 18979661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. 1,3-Difluorobenzene (372-18-9) 13C NMR [m.chemicalbook.com]
- 7. 1,3-difluoro-5-nitrobenzene | CAS 2265-94-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 2-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 22144860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. vanderbilt.edu [vanderbilt.edu]
